molecular formula C11H13N3O2 B12314886 N-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]prop-2-ynamide

N-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]prop-2-ynamide

Cat. No.: B12314886
M. Wt: 219.24 g/mol
InChI Key: ZOJNVDNGJZUIJD-UHFFFAOYSA-N
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Description

N-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]prop-2-ynamide is a chemical compound with the molecular formula C11H13N3O2 and a molecular weight of 219.24 g/mol . This compound is characterized by the presence of an oxane ring, a pyrazole ring, and a prop-2-ynamide group, making it a unique structure in organic chemistry.

Preparation Methods

The synthesis of N-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]prop-2-ynamide typically involves a multi-step process. One common method includes the reaction of oxane derivatives with pyrazole intermediates under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

N-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]prop-2-ynamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]prop-2-ynamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]prop-2-ynamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

N-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]prop-2-ynamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of oxane and pyrazole rings, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

N-[1-(oxan-2-yl)pyrazol-4-yl]prop-2-ynamide

InChI

InChI=1S/C11H13N3O2/c1-2-10(15)13-9-7-12-14(8-9)11-5-3-4-6-16-11/h1,7-8,11H,3-6H2,(H,13,15)

InChI Key

ZOJNVDNGJZUIJD-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)NC1=CN(N=C1)C2CCCCO2

Origin of Product

United States

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